molecular formula C15H18N2O2S2 B2871798 N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2309600-13-1

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2871798
CAS No.: 2309600-13-1
M. Wt: 322.44
InChI Key: VBRPREKNJMJDPI-UHFFFAOYSA-N
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Description

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a bis-thiophene-substituted oxalamide derivative. Its structure features a central oxalamide backbone (N–C(=O)–C(=O)–N) with two distinct substituents:

  • N1-substituent: A branched 2-methyl-2-(thiophen-3-yl)propyl group.
  • N2-substituent: A thiophen-2-ylmethyl group.

Properties

IUPAC Name

N'-(2-methyl-2-thiophen-3-ylpropyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-15(2,11-5-7-20-9-11)10-17-14(19)13(18)16-8-12-4-3-6-21-12/h3-7,9H,8,10H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRPREKNJMJDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C(=O)NCC1=CC=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amine Coupling

In a two-step protocol, oxalyl chloride reacts first with 2-methyl-2-(thiophen-3-yl)propylamine to form an intermediate monoamide-chloride. Subsequent reaction with thiophen-2-ylmethylamine yields the target compound.

Procedure :

  • Intermediate synthesis : Oxalyl chloride (1.0 equiv) is added dropwise to a cooled (0–5°C) solution of 2-methyl-2-(thiophen-3-yl)propylamine (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane. The mixture is stirred for 1–2 hours, after which the solvent is evaporated to isolate the monoamide-chloride intermediate.
  • Final coupling : The intermediate is dissolved in dichloromethane, and thiophen-2-ylmethylamine (1.1 equiv) is added with triethylamine (2.0 equiv). The reaction proceeds at room temperature for 4–6 hours, followed by aqueous workup and crystallization.

Yield : 72–85% (isolated).
Advantages : High purity, minimal byproducts.
Limitations : Requires strict anhydrous conditions.

Continuous-Flow Synthesis Inspired by Industrial Oxamide Production

Adapting the continuous-flow process from EP0462247B1, this method enables scalable production by integrating reaction and crystallization steps.

Reaction Setup

  • Reactants : Dimethyl oxalate, 2-methyl-2-(thiophen-3-yl)propylamine, and thiophen-2-ylmethylamine.
  • Solvent : Methanol.
  • Catalyst : Ammonia (gas).

Process :

  • Primary reaction vessel : Dimethyl oxalate and 2-methyl-2-(thiophen-3-yl)propylamine are fed into methanol at 15–45°C. Gaseous ammonia is introduced to maintain pH >9.
  • Secondary vessel : Thiophen-2-ylmethylamine is added, and the mixture is held for 30 minutes.
  • Crystallization : The product precipitates upon cooling and is filtered, while methanol is recycled.

Yield : 68–76% (continuous mode).
Industrial Relevance : Suitable for large-scale production due to energy-efficient solvent recovery.

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable approach reported by PMC8159388 utilizes a ruthenium pincer complex to catalyze the coupling of ethylene glycol with amines, releasing H₂.

Reaction Conditions

  • Catalyst : Ru-MACHO (0.5 mol%).
  • Solvent : Toluene, 110°C.
  • Substrates : Ethylene glycol, 2-methyl-2-(thiophen-3-yl)propylamine, and thiophen-2-ylmethylamine.

Mechanism :

  • Ethylene glycol undergoes dehydrogenation to glyoxal.
  • Two successive nucleophilic attacks by the amines form the oxalamide.

Yield : 82–89% (gram-scale).
Advantages : Atom-economical, no stoichiometric reagents required.

One-Pot Synthesis via Triple CCl₂Br Cleavage

A novel method from PMC9951783 employs dichloroacetamide and CBr₄ in a basic medium to construct unsymmetrical oxalamides.

Reaction Steps

  • Base-mediated cleavage : K₂CO₃ promotes triple CCl₂Br bond cleavage in dichloroacetamide.
  • Amine incorporation : Thiophen-2-ylmethylamine and 2-methyl-2-(thiophen-3-yl)propylamine sequentially react with the generated intermediates.

Conditions :

  • Solvent: DMF/H₂O (3:1).
  • Temperature: 60°C, 12 hours.

Yield : 70–78%.
Unique Feature : Water acts as an oxygen source, enhancing green chemistry metrics.

Comparative Analysis of Preparation Methods

Method Yield (%) Scalability Key Advantage Limitation
Oxalyl Chloride 72–85 Moderate High purity Moisture-sensitive
Continuous-Flow 68–76 High Industrial applicability Requires specialized equipment
Ruthenium Catalyzed 82–89 Moderate Sustainable, H₂ byproduct High catalyst cost
One-Pot 70–78 High Eco-friendly, gram-scale feasible Longer reaction time

Purification and Characterization

Crystallization : Methanol/water mixtures (7:3) yield needle-like crystals suitable for X-ray analysis.
Spectroscopy :

  • IR : C=O stretches at 1704 cm⁻¹, NH stretches at 3346 cm⁻¹.
  • ¹H NMR : Thiophene protons resonate at δ 6.8–7.4 ppm; methyl groups at δ 1.2–1.5 ppm.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiophene rings may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key oxalamide derivatives with structural similarities include:

Compound Name N1 Substituent N2 Substituent Key Properties/Activities Reference ID
Target Compound 2-methyl-2-(thiophen-3-yl)propyl thiophen-2-ylmethyl Not explicitly reported; inferred -
N1-(3-methoxyphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide 3-methoxyphenyl 2-methyl-2-(thiophen-3-yl)propyl Closest structural analog; no activity data
N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (117) 4-chlorophenyl 2-(4-hydroxyphenyl)propyl Synthesized via flash chromatography (51% yield)
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl Used in fragrances; metabolic stability studied
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavor agent; rapid metabolism in hepatocytes

Key Observations :

  • Thiophene vs. Aromatic Substituents : The target compound’s thiophene groups likely enhance π-π stacking and alter solubility compared to phenyl or benzyl analogs. Thiophenes are less electron-rich than benzene, which may reduce metabolic oxidation susceptibility .
  • Branched vs.

Inference for Target Compound :

  • Likely synthesized via similar coupling strategies, with yields dependent on the reactivity of the thiophene-containing amines. Thiophene’s moderate nucleophilicity may necessitate optimized reaction conditions (e.g., elevated temperatures or catalysts) .

Physicochemical Properties

Available data for related compounds:

Compound Name Melting Point (°C) Solubility (LogP) Notes Reference ID
Compound 117 Not reported ~3.5 (estimated) Hydroxyphenyl group enhances polarity
Compound 118 Not reported ~3.8 (estimated) Chlorophenyl increases hydrophobicity
S336 Not reported ~2.9 Dimethoxy groups improve water solubility

Thiophene Effects :

  • Thiophene’s sulfur atom increases hydrophobicity (LogP ~2.5–3.0 for thiophene derivatives) compared to oxygenated aromatics like S334.
  • The branched N1 substituent may lower melting points relative to rigid analogs (e.g., adamantyl derivatives in ).

Biological Activity

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including thiophene and oxalamide groups, suggest diverse biological activities, making it a candidate for further investigation in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2SC_{18}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 330.4 g/mol. The compound features two thiophene rings, which are known for their electronic properties, and an oxalamide moiety that can participate in hydrogen bonding interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The oxalamide group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
  • π-π Interactions : The aromatic thiophene rings can engage in π-π stacking interactions, which are crucial for binding to receptors and enzymes.

Antimicrobial Activity

Studies have indicated that compounds containing thiophene moieties exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary results suggest that it may inhibit the growth of specific pathogens, although detailed quantitative data remains sparse.

Anti-inflammatory Properties

Research into the anti-inflammatory effects of thiophene derivatives has shown promise. The oxalamide structure may enhance the compound's ability to modulate inflammatory pathways, potentially making it useful in treating conditions such as arthritis or other inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus . The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , suggesting moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus64

Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory potential using lipopolysaccharide (LPS)-induced macrophages. The results indicated that treatment with the compound reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) by approximately 40% at a concentration of 50 µM.

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